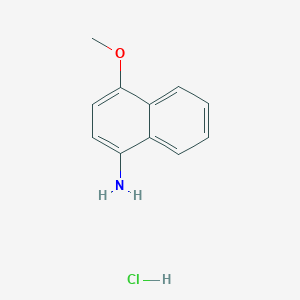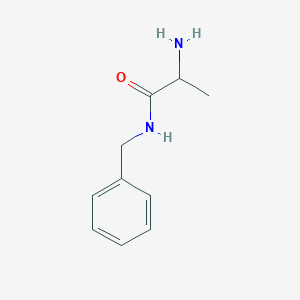
2-(1,3-Benzodioxol-5-yl)pyrrolidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Benzodioxol-5-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungalmittel
Die Verbindung wurde synthetisiert und mit verschiedenen spektroskopischen Methoden charakterisiert, um sie als neues Antifungalmittel zu bewerten . Lebensbedrohliche Pilzinfektionen stellen eine große globale Gesundheitslast dar, insbesondere für Personen, die an Krebs, erworbenem Immunschwäche-Syndrom (AIDS) oder Autoimmunerkrankungen leiden .
Synthese von Tricarbonitril-Derivaten
Die Verbindung wurde bei der Synthese von Tricarbonitril-Derivaten verwendet . Die synthetisierte Verbindung, 2-(1,3-Benzodioxol-5-yl)ethylen-1,1,2-tricarbonitril, wurde aus (1,3-Benzodioxol-5-ylmethylen)malononitril und Natriumcyanid hergestellt, gefolgt von einer Oxidation mit Brom .
Antikrebs-Bewertung
Die Verbindung wurde bei der Entwicklung, Synthese und Antikrebs-Bewertung bestimmter Derivate verwendet .
Kristallstrukturen und spektroskopische Studien
Die Verbindung wurde in Kristallstrukturen und spektroskopischen Studien verwendet .
Quantifizierung in forensischen Proben
Es wurde auch eine validierte GC-EI-MS-Methode zur routinemäßigen Quantifizierung des Cathinons in forensischen Massenproben entwickelt .
Wirkmechanismus
Target of Action
Related compounds have been shown to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is known that the compound belongs to the class of organic compounds known as proline and derivatives . These compounds often interact with their targets by binding to the active site, leading to changes in the target’s activity.
Biochemical Pathways
Related compounds have been shown to affect microtubule assembly, leading to mitotic blockade and cell apoptosis
Pharmacokinetics
It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZPAOUCULWED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398290 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95849-38-0 |
Source


|
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)













